N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a fused imidazo-pyrimidine ring system, a dimethylphenyl group, and a methylfuran moiety. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the imidazo[1,2-a]pyrimidine core is reacted with 2,6-dimethylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the methylfuran moiety: This can be accomplished through a Suzuki coupling reaction, where the intermediate product is reacted with 5-methylfuran-2-boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist of specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine: Similar structure but with a thiophene ring instead of a furan ring.
N-(2,6-dimethylphenyl)-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyrimidin-3-amine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C19H18N4O/c1-12-6-4-7-13(2)16(12)21-18-17(15-9-8-14(3)24-15)22-19-20-10-5-11-23(18)19/h4-11,21H,1-3H3 |
InChI Key |
RCUKYCUEZFGYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC=C(O4)C |
Origin of Product |
United States |
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